![molecular formula C15H20N2O2S B5725930 4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a chemical compound with the molecular formula C14H19N3O2S . It has an average mass of 293.385 Da and a monoisotopic mass of 293.119812 Da .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is twisted with respect to the 4-methoxybenzoyl ring, with a dihedral angle of 63.0 (3) .Chemical Reactions Analysis
The central N—C(S)—N(H)—C(O) bridge in the molecule is twisted with an N—C—N—C torsion angle of 74.8 (6) . This suggests that the molecule may undergo specific chemical reactions due to this unique structure.Applications De Recherche Scientifique
Antioxidant Activity
Benzamide derivatives, such as MLS000535063, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. By neutralizing these radicals, MLS000535063 may help in preventing oxidative stress-related diseases, including cardiovascular diseases and cancer .
Antibacterial Applications
Research has indicated that benzamide compounds exhibit antibacterial activity. MLS000535063 could potentially be used to inhibit the growth of various bacterial strains, contributing to the development of new antibacterial agents .
Anti-inflammatory Potential
The anti-inflammatory properties of benzamide derivatives make them candidates for the treatment of inflammatory conditions. MLS000535063 could be explored for its efficacy in reducing inflammation in conditions such as arthritis .
Analgesic Effects
Benzamides are known to possess analgesic effects, which could make MLS000535063 useful in pain management. Its potential application in this field could lead to the development of new pain-relieving medications .
Cancer Research
Given the role of benzamides in apoptosis and cell cycle arrest, MLS000535063 could be significant in cancer research. It may contribute to the study of tumor suppression and the development of chemotherapeutic agents .
Neuroprotective Applications
Benzamide derivatives have shown potential in neuroprotection, which could make MLS000535063 valuable in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Agricultural Uses
Compounds like MLS000535063 may have applications in agriculture, such as plant growth regulation or as a component in pesticides. Its effects on plant biology could lead to improved crop yields and pest resistance .
Industrial Applications
In the industrial sector, benzamide derivatives can be used in the synthesis of polymers and coatings. MLS000535063 could play a role in the development of new materials with specific properties .
Propriétés
IUPAC Name |
4-methoxy-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-7-9-17(10-8-11)15(20)16-14(18)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCMCFYPGXNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)

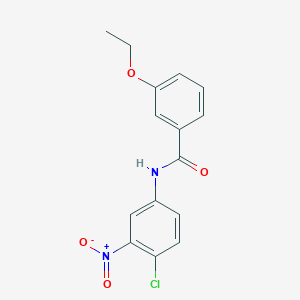
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
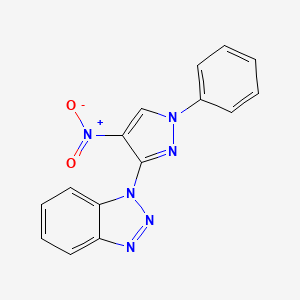
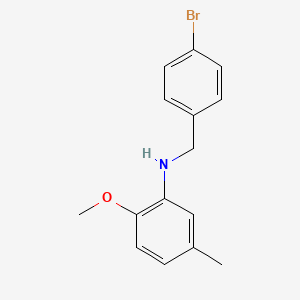
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
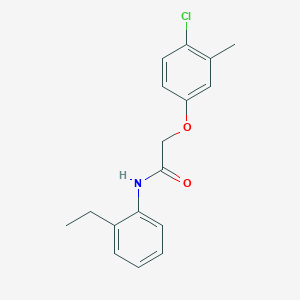
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
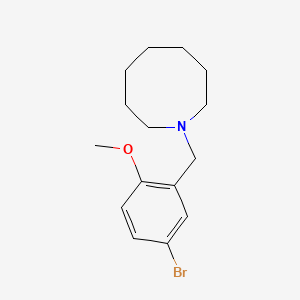
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)